molecular formula C8H7ClF6N2O3 B4297921 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate

7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate

Cat. No.: B4297921
M. Wt: 328.59 g/mol
InChI Key: NDEIAEDRWXLTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate, also known as AF64A, is a potent neurotoxin that has been widely used in scientific research to study the cholinergic system. The chemical structure of AF64A is similar to acetylcholine, which allows it to selectively target and destroy cholinergic neurons in the brain.

Mechanism of Action

7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate acts as a potent neurotoxin by selectively targeting and destroying cholinergic neurons in the brain. The chemical structure of this compound is similar to acetylcholine, which allows it to bind to and activate the same receptors as acetylcholine. However, unlike acetylcholine, this compound is not metabolized by the enzyme acetylcholinesterase, which allows it to persist in the synaptic cleft and continuously stimulate cholinergic receptors. This overstimulation of cholinergic receptors leads to the destruction of cholinergic neurons and the depletion of acetylcholine in the brain.
Biochemical and Physiological Effects:
The depletion of cholinergic neurons and acetylcholine in the brain has been shown to have a wide range of biochemical and physiological effects. This compound-induced cholinergic depletion has been linked to deficits in memory, attention, and motor function. Additionally, this compound has been shown to alter the expression of various neurotransmitters and neuropeptides in the brain, which may contribute to its effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate has several advantages for lab experiments, including its high potency and selectivity for cholinergic neurons. Additionally, this compound-induced cholinergic depletion is a well-established model for studying the role of the cholinergic system in various neurological disorders. However, there are also several limitations to using this compound in lab experiments. This compound is a potent neurotoxin that requires careful handling and disposal. Additionally, the effects of this compound-induced cholinergic depletion may not fully replicate the complex pathophysiology of neurological disorders in humans.

Future Directions

There are several future directions for research on 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate and its effects on the cholinergic system. One area of interest is the role of this compound-induced cholinergic depletion in aging and age-related cognitive decline. Additionally, researchers are exploring the potential therapeutic uses of this compound, such as its ability to selectively destroy cancer cells that express cholinergic receptors. Finally, there is ongoing research into the development of new neurotoxins that can selectively target other neurotransmitter systems in the brain.

Scientific Research Applications

7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate has been widely used in scientific research to study the cholinergic system, which is involved in many important physiological functions such as memory, attention, and movement. This compound selectively destroys cholinergic neurons in the brain, which allows researchers to study the effects of cholinergic depletion on behavior and cognition. This compound has been used in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia to study the role of the cholinergic system in these disorders.

Properties

IUPAC Name

[7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-yl] nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF6N2O3/c9-4-2-1-3(20-17(18)19)5(4)16-6(2,7(10,11)12)8(13,14)15/h2-5,16H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEIAEDRWXLTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1O[N+](=O)[O-])NC2(C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate
Reactant of Route 2
7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate
Reactant of Route 3
7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate
Reactant of Route 4
7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate
Reactant of Route 5
7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate
Reactant of Route 6
7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate

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